molecular formula C27H27N3O8 B12812236 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol CAS No. 5348-85-6

1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol

Cat. No.: B12812236
CAS No.: 5348-85-6
M. Wt: 521.5 g/mol
InChI Key: CQUXOMGSMAAXQY-UHFFFAOYSA-N
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Description

1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of anilinocarbonyl groups attached to a pentitol backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol typically involves multiple steps, starting with the preparation of the pentitol backbone. This is followed by the introduction of anilinocarbonyl groups through a series of chemical reactions. Common reagents used in these reactions include aniline, carbonyl compounds, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful attachment of the anilinocarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The anilinocarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol involves its interaction with molecular targets and pathways within biological systems. The anilinocarbonyl groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose: A compound with a similar pentitol backbone but different functional groups.

    1,3,5-Triaryl-1,3,5-triazacyclohexanes: Compounds with a similar triaryl structure but different functional groups and properties.

Uniqueness

1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is unique due to its specific combination of anilinocarbonyl groups and pentitol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

5348-85-6

Molecular Formula

C27H27N3O8

Molecular Weight

521.5 g/mol

IUPAC Name

[5-(phenylcarbamoyloxy)-6-(phenylcarbamoyloxymethyl)-1,3-dioxan-4-yl]methyl N-phenylcarbamate

InChI

InChI=1S/C27H27N3O8/c31-25(28-19-10-4-1-5-11-19)34-16-22-24(38-27(33)30-21-14-8-3-9-15-21)23(37-18-36-22)17-35-26(32)29-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2,(H,28,31)(H,29,32)(H,30,33)

InChI Key

CQUXOMGSMAAXQY-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(C(O1)COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4

Origin of Product

United States

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